6-TAMRA Cadaverine: A Comprehensive Technical Guide
6-TAMRA Cadaverine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the chemical and physical properties of 6-TAMRA cadaverine (B124047), a widely utilized fluorescent probe. This document includes key quantitative data, detailed experimental methodologies for its application in biomolecule labeling and enzyme assays, and visualizations of these experimental workflows.
Core Chemical and Physical Properties
6-TAMRA (6-carboxytetramethylrhodamine) cadaverine is a bright, orange-red fluorescent dye functionalized with a primary amine. This amine group allows for its covalent attachment to biomolecules, making it a valuable tool for a variety of research applications. It is a purified single isomer, which offers advantages in terms of chromatographic purity and consistency in labeling reactions compared to mixed isomer preparations.[1]
The primary applications of 6-TAMRA cadaverine include its use as a fluorescent label for proteins, peptides, and other molecules containing carboxylic acid groups, and as a substrate for transglutaminase enzymes.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 6-TAMRA cadaverine. It is important to note that the molecular weight can vary depending on the salt form in which the compound is supplied.
| Property | Value | Notes |
| Molecular Formula | C₃₀H₃₄N₄O₄ | For the free base.[2] |
| Molecular Weight (Free Base) | 514.63 g/mol | [2][4] |
| Molecular Weight (TFA Salt) | 627.24 g/mol | As the trifluoroacetate (B77799) salt.[1][5] |
| Molecular Weight (Other Salt) | 742.66 g/mol | As reported by some suppliers.[6] |
| Excitation Maximum (λex) | ~552 - 553 nm | [1][6] |
| Emission Maximum (λem) | ~575 - 578 nm | [1][6] |
| Molar Extinction Coefficient (ε) | ~89,000 - 90,000 M⁻¹cm⁻¹ | In methanol.[1][6] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | For TAMRA dyes in general.[7] |
| Solubility | Soluble in DMSO, DMF, and Methanol | [1] |
Experimental Protocols
Labeling of Carboxylic Acid-Containing Biomolecules via EDC Chemistry
6-TAMRA cadaverine can be covalently coupled to carboxylic acid groups on biomolecules such as proteins and peptides using a carbodiimide (B86325) crosslinker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The following is a general protocol for this procedure.
Materials:
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6-TAMRA cadaverine
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Biomolecule of interest (e.g., protein with accessible carboxyl groups)
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
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Quenching Solution: 1 M Tris-HCl, pH 8.5 or hydroxylamine
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Purification column (e.g., desalting column or size-exclusion chromatography)
Protocol:
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Biomolecule Preparation: Dissolve the biomolecule containing carboxylic acid groups in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acids:
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Add EDC to the biomolecule solution to a final concentration of 2-10 mM.
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(Optional) Add NHS or sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Coupling of 6-TAMRA Cadaverine:
-
Dissolve 6-TAMRA cadaverine in a minimal amount of DMSO or DMF.
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Add the dissolved 6-TAMRA cadaverine to the activated biomolecule solution. A molar excess of the dye (e.g., 10- to 50-fold) over the biomolecule is typically used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming unreacted EDC. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted 6-TAMRA cadaverine and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
-
Storage: Store the purified, labeled biomolecule at 4°C or -20°C, protected from light.
Transglutaminase Activity Assay
6-TAMRA cadaverine can serve as a fluorescent amine donor substrate for transglutaminase (TGase) enzymes. The incorporation of the fluorescent cadaverine derivative into a protein substrate by TGase leads to an increase in fluorescence polarization or can be quantified after separation of the labeled protein from the unreacted probe.
Materials:
-
6-TAMRA cadaverine
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Transglutaminase enzyme (e.g., tissue transglutaminase, microbial transglutaminase)
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Amine-acceptor protein substrate (e.g., N,N-dimethylcasein)
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Assay Buffer: Tris buffer (e.g., 50 mM, pH 7.5) containing CaCl₂ (e.g., 5 mM) and a reducing agent (e.g., 1 mM DTT)
-
Stop Solution: EDTA solution (e.g., 50 mM) to chelate Ca²⁺ and inactivate the enzyme
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96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
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Prepare a stock solution of 6-TAMRA cadaverine in DMSO.
-
Prepare a stock solution of the amine-acceptor protein substrate (e.g., 10 mg/mL N,N-dimethylcasein) in the Assay Buffer.
-
Prepare a stock solution of the transglutaminase enzyme in the Assay Buffer.
-
-
Set up the Reaction:
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In the wells of a 96-well black microplate, add the Assay Buffer.
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Add the amine-acceptor protein substrate to a final concentration of 0.1-1 mg/mL.
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Add 6-TAMRA cadaverine to a final concentration of 10-100 µM.
-
-
Initiate the Reaction:
-
Add the transglutaminase enzyme to the wells to initiate the reaction. Include a negative control with no enzyme.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation: Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes). The incubation time can be optimized based on the enzyme activity.
-
Stop the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.
-
Detection and Analysis:
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Method A (Fluorescence Intensity): Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for 6-TAMRA (e.g., Ex: 550 nm, Em: 580 nm). An increase in fluorescence intensity of the protein-bound dye compared to the free dye may be observed.
-
Method B (Separation-based): Separate the labeled protein from the unreacted 6-TAMRA cadaverine using techniques like protein precipitation (e.g., with trichloroacetic acid) followed by centrifugation, or by running the samples on an SDS-PAGE gel and visualizing the fluorescently labeled protein bands.
-
-
Data Analysis: Quantify the transglutaminase activity by comparing the fluorescence of the reaction samples to a standard curve or by calculating the rate of incorporation of the fluorescent probe.
References
- 1. A fluorescent substrate of transglutaminase for detection and characterization of glutamine acceptor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. biotium.com [biotium.com]
- 4. A non-radioactive dot-blot assay for transglutaminase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A direct fluorometric assay for tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. empbiotech.com [empbiotech.com]
- 7. benchchem.com [benchchem.com]
